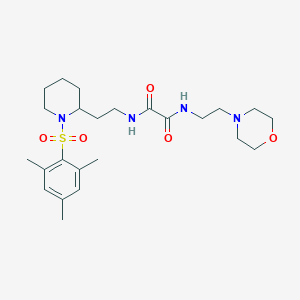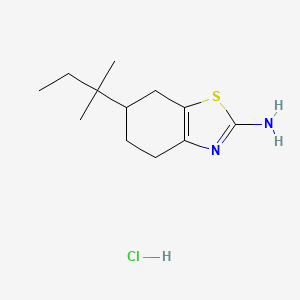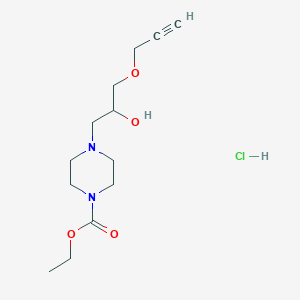
Ethyl 4-(2-hydroxy-3-(prop-2-yn-1-yloxy)propyl)piperazine-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. It also has an ethyl carboxylate group attached to the piperazine ring, and a propargyl group attached to a hydroxy group . Compounds containing a propargyl group have evoked a great deal of interest due to their wide application in organic synthesis .
Molecular Structure Analysis
The compound’s structure is likely to be determined by Nuclear Magnetic Resonance (NMR) spectroscopy, a common method for determining the structure of organic compounds .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the propargyl group, the carboxylate group, and the piperazine ring. The propargyl group, in particular, is known for its wide application in the Huisgen cycloadditions of azides to form triazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the propargyl group could be visualized by different techniques, including Raman and fluorescence imaging .Applications De Recherche Scientifique
- EHPH derivatives have shown promise as potential anticancer agents. Researchers have investigated their effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis .
- EHPH derivatives exhibit antimicrobial properties against bacteria, fungi, and other pathogens. These compounds have been evaluated for their effectiveness in combating infections .
- Studies suggest that EHPH derivatives may have neuroprotective properties. They could potentially mitigate oxidative stress, inflammation, and neuronal damage in neurodegenerative diseases .
- EHPH derivatives have been explored for their cardiovascular effects. Researchers investigate their potential as vasodilators, antiplatelet agents, or regulators of blood pressure .
- EHPH compounds may modulate inflammatory responses. Researchers study their effects on cytokine production, immune cell activation, and tissue inflammation .
- EHPH derivatives serve as building blocks for drug delivery systems. Their hydrophilic and lipophilic properties make them suitable for encapsulating and releasing therapeutic agents .
Anticancer Properties
Antimicrobial Activity
Neuroprotective Effects
Cardiovascular Applications
Anti-inflammatory Potential
Drug Delivery Systems
These diverse applications highlight the versatility of EHPH derivatives and underscore their potential impact in medicine, pharmacology, and materials science. Further research will continue to unveil their full range of properties and applications . If you need more detailed information on any specific aspect, feel free to ask! 😊
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical process the compound is involved in. Propargyl-containing compounds have been reported to display important biological activities, including anticonvulsant, antimicrobial, antibacterial, anticancer, and anti-neurodegenerative .
Propriétés
IUPAC Name |
ethyl 4-(2-hydroxy-3-prop-2-ynoxypropyl)piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4.ClH/c1-3-9-18-11-12(16)10-14-5-7-15(8-6-14)13(17)19-4-2;/h1,12,16H,4-11H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTYZYRSUNAVOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COCC#C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

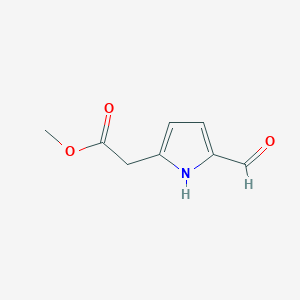
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(p-tolylthio)butanamide](/img/structure/B2850399.png)
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2850403.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2850405.png)
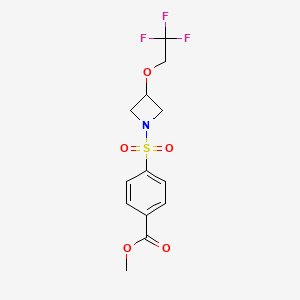
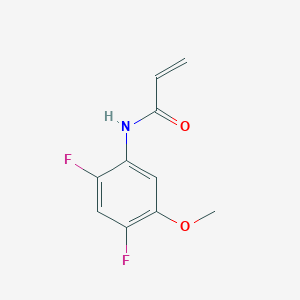
![3-[2-(4-methylphenoxy)ethylsulfanyl]-5-phenyl-1H-1,2,4-triazole](/img/structure/B2850408.png)
![N-(2,5-difluorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2850409.png)
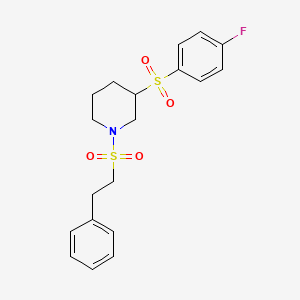
![5-methyl-N-phenyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2850411.png)
![(3-Bromophenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2850415.png)
